Asenapine-d7 (Major)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16ClNO |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3,9D2,10D2 |
InChI Key |
VSWBSWWIRNCQIJ-LOXJFUNHSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Asenapine D7 Major
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Asenapine (B1667633)
The introduction of deuterium at specific positions in the Asenapine molecule is achieved through carefully designed synthetic routes. The primary strategies involve either direct hydrogen/deuterium exchange on the final molecule or, more commonly, a de novo synthesis using deuterated precursors. The choice of strategy depends on the desired location of the deuterium atoms and the stability of the C-H bonds to be replaced. For Asenapine-d7, where the deuterium atoms are located on the N-methyl group and the pyrrolidine (B122466) ring, a de novo synthesis is the most practical approach. lgcstandards.com
Mechanistic Pathways for Deuterium Exchange
Deuterium exchange reactions are fundamental to the synthesis of labeled compounds. These reactions typically proceed through mechanistic pathways that involve the temporary removal of a proton (H+) and its replacement with a deuteron (B1233211) (D+).
One common mechanism involves the formation of a carbanion intermediate in the presence of a strong base. The carbanion is then quenched with a deuterium source, such as deuterium oxide (D₂O). The acidity of the C-H proton is a critical factor, with protons adjacent to electron-withdrawing groups being more susceptible to exchange.
Another pathway is acid-catalyzed exchange, where protonation of a nearby functional group can facilitate the exchange. For instance, studies on N-aryl triazolium salts show that C-H/D exchange can be catalyzed under acidic conditions, proceeding through a dicationic salt intermediate. researchgate.net
Organophotocatalytic methods have also emerged as a mild and effective way to achieve α-deuteration of amines. rsc.org This process often involves a single electron transfer (SET) from the amine to an excited photocatalyst, generating a radical cation. Subsequent deprotonation at the α-carbon by a base, followed by reduction and deuteration with D₂O, leads to the deuterated product. rsc.org While not specifically documented for Asenapine, these general principles illustrate the fundamental chemical transformations that can be employed for site-specific deuteration.
Chemical Synthesis Routes Targeting Deuteration
Two primary routes are employed for the synthesis of deuterated organic molecules: direct exchange on the final compound or building the molecule from deuterated starting materials (de novo synthesis).
Hydrogen/Deuterium Exchange: This "late-stage" deuteration involves treating the fully formed Asenapine molecule with a deuterium source under conditions that promote the exchange of specific hydrogen atoms. For example, H/D exchange methods using D₂O as the deuterium source under catalytic conditions can be highly effective and atom-economical. rsc.org However, achieving the specific d7 labeling pattern of Asenapine-d7 (Major) through this method would be challenging due to the difficulty in selectively activating the seven specific C-H bonds without affecting others.
De Novo Synthesis with Deuterated Precursors: This is the more common and controlled method for producing complex deuterated molecules like Asenapine-d7. The synthesis starts with simple, commercially available deuterated building blocks. smolecule.comnih.gov For Asenapine-d7, the synthesis would be adapted from established routes for unlabeled Asenapine, substituting key reagents with their deuterated counterparts. chemicalbook.comgoogle.com For instance, the N-methyl-d3 group is introduced by using a deuterated methylating agent (e.g., CD₃I) or by starting with N-methyl-d3-sarcosine methyl ester. The four deuterium atoms on the pyrrolidine ring are typically installed by reducing a lactam precursor with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). chemicalbook.comgoogle.com This approach provides precise control over the location and number of incorporated deuterium atoms.
Precursor Chemistry and Intermediate Synthesis for Deuterated Asenapine
A common synthetic pathway for Asenapine proceeds through a key lactam intermediate, trans-(+/-)-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one . chemicalbook.com To produce Asenapine-d7, this synthesis is modified:
Introduction of the N-methyl-d3 group: Instead of using standard N-methyl sarcosine (B1681465) methyl ester in the early stages of the synthesis, its deuterated analog, containing a -CD₃ group, is used. google.com
Formation of the d4-pyrrolidine ring: The crucial step for introducing the other four deuterium atoms is the reduction of the lactam intermediate. The carbonyl group of the lactam and the adjacent double bond (if present in the specific intermediate) are reduced using a strong deuterium-donating reagent. Lithium aluminum deuteride (LiAlD₄) is a common choice for this transformation, as it efficiently reduces the lactam to the corresponding amine, installing two deuterium atoms at the carbonyl carbon and two at the adjacent carbon, thus forming the d4-pyrrolidine ring. chemicalbook.com
The table below outlines potential deuterated precursors for the de novo synthesis of Asenapine-d7.
| Precursor Name | Molecular Formula | Role in Synthesis |
| Methyl-d3 Iodide | CD₃I | Source for the N-methyl-d3 group via methylation. |
| Lithium Aluminum Deuteride | LiAlD₄ | Reducing agent to convert the lactam intermediate to the d4-pyrrolidine ring. |
| Deuterium Oxide | D₂O | Deuterium source for exchange reactions or quenching of organometallic intermediates. |
| N-methyl-d3-sarcosine | C₄H₆D₃NO₂ | Deuterated building block for constructing the N-methyl-d3-pyrrolidine ring. |
Advanced Purification Techniques for Deuterated Asenapine
Achieving high chemical and isotopic purity is paramount for the use of Asenapine-d7 as an analytical standard. A combination of purification techniques is employed following the synthesis.
Chromatographic Separations: Column chromatography is a fundamental technique used throughout the synthesis to separate intermediates and the final product from reaction byproducts and unreacted starting materials. google.com For high-purity applications, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are utilized. science.govscience.gov These methods offer excellent resolution for separating the desired trans-isomer of Asenapine from any cis-isomer impurities that may have formed during the synthesis. google.com
Crystallization: Asenapine is often isolated and purified as its maleate (B1232345) salt, which is a stable, crystalline solid. google.com Crystallization is an effective method for removing impurities. The crude product is dissolved in a suitable solvent system (e.g., ethanol/water), and the pure salt is allowed to crystallize as the solution cools or as an anti-solvent is added. The resulting crystals are collected by filtration and dried under a vacuum. google.com This process can be repeated to achieve the desired level of purity.
Elucidation of Stereochemistry and Isotopic Purity in Asenapine-d7 (Major) Synthesis
The final characterization of Asenapine-d7 involves rigorous analysis to confirm its structure, stereochemistry, and the extent of deuterium incorporation.
Elucidation of Stereochemistry: The therapeutic efficacy of Asenapine is linked to its specific trans stereochemistry at the junction of the fused rings, designated as (3aRS,12bRS). rxabbvie.com The control and confirmation of this stereochemistry are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The coupling constants and spatial correlations observed in 1H and 2D NMR spectra allow for the unambiguous assignment of the trans configuration. The synthesis of specific stereoisomers, including the asymmetric synthesis of (+)-asenapine, has been reported, further highlighting the importance of stereochemical control. rsc.org
Isotopic Purity and Enrichment: The isotopic purity of Asenapine-d7 must be quantified to ensure its reliability as an internal standard. Two key analytical techniques are used:
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular weight of the compound with high accuracy, confirming the incorporation of seven deuterium atoms. lgcstandards.com It also allows for the quantification of the isotopic distribution, revealing the percentage of the desired d7 isotopologue compared to other species (e.g., d0 to d6). caymanchem.com For labeled standards, the isotopic enrichment at each designated deuterium position is expected to be very high, often exceeding 95-99%. caymanchem.comgoogle.comgoogleapis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the location of deuterium incorporation by observing the disappearance or significant reduction of proton signals at the deuterated positions (the N-methyl group and the two methylene (B1212753) groups of the pyrrolidine ring). 2H NMR can also be used to directly observe the deuterium signals, confirming their presence and location within the molecule.
The table below summarizes the analytical data for Asenapine-d7 (Major).
| Property | Value/Method | Reference |
| Chemical Formula | C₁₇H₉D₇ClNO | lgcstandards.com |
| Molecular Weight | 292.81 g/mol | lgcstandards.com |
| Stereochemistry | (3aR,12bR)-rel | lgcstandards.com |
| Analytical Techniques | Mass Spectrometry, NMR Spectroscopy, UHPLC | caymanchem.comlgcstandards.comscience.gov |
| Isotopic Purity | Typically ≥98% for the d7 species | caymanchem.com (by analogy) |
Advanced Analytical and Bioanalytical Methodologies Employing Asenapine D7 Major
Development and Validation of Quantitative Assays for Asenapine (B1667633) and its Metabolites in Complex Biological Matrices (Preclinical Focus)
The quantification of asenapine and its metabolites, such as N-desmethyl asenapine and asenapine-N-glucuronide, in biological matrices like plasma, urine, and tissue homogenates is essential during preclinical drug development. nih.gov These analyses provide crucial data for pharmacokinetic and metabolic studies. The development of robust and validated analytical methods is a prerequisite for obtaining reliable data. Asenapine-d7 is instrumental in these methods, primarily as an internal standard to correct for analytical variability.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of asenapine in biological matrices due to its high sensitivity, selectivity, and throughput. nih.gov A stable isotope-labeled internal standard like Asenapine-d7 is the gold standard for such assays.
In a representative method for determining asenapine in human plasma, a simple liquid-liquid extraction (LLE) is employed to isolate the analyte and the internal standard from the plasma matrix. nih.govxjtu.edu.cn For example, using methyl tert-butyl ether under slightly alkaline conditions ensures consistent and high recovery of both asenapine and its deuterated internal standard. nih.gov Chromatographic separation is then achieved on a reverse-phase column, such as a C18 or RP8e column, using an isocratic mobile phase, which allows for rapid analysis times, often under 3 minutes. nih.govresearchgate.net
Detection is performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For asenapine, a common transition is m/z 286.1 → 166.0. nih.govxjtu.edu.cn For a deuterated standard like Asenapine-d7, the precursor ion would be shifted to a higher m/z value (e.g., m/z 293.1), while the product ion might remain the same or also shift depending on the location of the deuterium (B1214612) labels. This mass difference allows the instrument to distinguish between the analyte and the internal standard, even if they co-elute chromatographically.
Method validation is performed according to regulatory guidelines and typically includes the assessment of linearity, sensitivity, precision, accuracy, recovery, and matrix effects. The use of a stable isotope-labeled internal standard like Asenapine-d7 significantly improves the precision and accuracy of the assay. nih.gov
Table 1: Example Validation Parameters for an LC-MS/MS Assay for Asenapine Using a Stable Isotope-Labeled Internal Standard Data derived from a study using Asenapine-¹³C-d₃, which demonstrates the performance expected from a SIL-IS like Asenapine-d7. nih.govxjtu.edu.cn
| Parameter | Result |
| Linearity Range | 0.050–20.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL |
| Intra-batch Precision (% CV) | ≤ 5.8% |
| Inter-batch Precision (% CV) | ≤ 5.8% |
| Mean Relative Recovery | 87.3% |
| IS-Normalized Matrix Factor | 1.03–1.05 |
Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of asenapine, particularly in postmortem toxicology. nih.gov For GC-MS analysis, a liquid-liquid extraction is also a common sample preparation step. nih.gov Unlike LC-MS, GC-MS often requires the analytes to be volatile and thermally stable. While some compounds may require derivatization to improve their chromatographic properties, methods for asenapine have been developed without this step. nih.gov
In a typical GC-MS method, the separation is performed on a capillary column, such as an HP-5MS. mdpi.com The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. When using Asenapine-d7 as an internal standard, distinct ions for both the analyte and the standard are monitored. The use of a deuterated standard is crucial in GC-MS to compensate for potential variability during the injection process and potential active sites within the GC system. While the literature describes GC-MS methods for asenapine using other internal standards like D5-fentanyl, the principles of using a stable isotope-labeled analog like Asenapine-d7 remain the ideal approach for ensuring the most accurate quantification. nih.gov
While LC-MS/MS and GC-MS are the most common bioanalytical techniques for asenapine quantification, other methods have been reported. nih.govresearchgate.net These include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC). researchgate.net However, these methods generally lack the sensitivity and selectivity required for quantifying the low concentrations of asenapine typically found in preclinical pharmacokinetic studies. Therefore, the application of Asenapine-d7 as an internal standard is most impactful and relevant in the context of mass spectrometry-based methods.
Strategic Application of Asenapine-d7 (Major) as a Stable Isotope Internal Standard (SIL-IS) in Bioanalytical Research
The fundamental advantage of using Asenapine-d7 as an internal standard is that it behaves almost identically to the unlabeled asenapine throughout the entire analytical process. nih.gov It has the same extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior allow it to accurately correct for variations in sample preparation and instrumental response. researchgate.net
A significant challenge in bioanalysis, especially with LC-MS, is the "matrix effect". nih.govnih.gov Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting endogenous components from the biological matrix (e.g., lipids, salts, proteins). chromatographyonline.comchromatographyonline.com This can lead to inaccurate and imprecise results.
Asenapine-d7 is an ideal tool to mitigate matrix effects. xjtu.edu.cn Because Asenapine-d7 co-elutes with asenapine and has the same chemical properties, it is subjected to the exact same degree of ion suppression or enhancement. researchgate.net The quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. Since both signals are affected proportionally by the matrix, their ratio remains constant and independent of the matrix-induced variation. This normalization is a key advantage of using a SIL-IS.
The effectiveness of this correction is often evaluated by calculating the matrix factor (MF). An IS-normalized MF close to 1.0 indicates that the matrix effect has been effectively compensated for. Studies on asenapine have demonstrated IS-normalized matrix factors ranging from 1.03 to 1.05, confirming a negligible matrix effect after correction with a stable isotope-labeled internal standard. nih.govxjtu.edu.cn
Table 2: Calculation and Interpretation of the Matrix Factor (MF)
| Calculation | Description | Interpretation |
| Analyte MF = (Peak Response in presence of matrix) / (Peak Response in neat solution) | Measures the absolute matrix effect on the analyte. | MF > 1 indicates ion enhancement. MF < 1 indicates ion suppression. |
| IS MF = (Peak Response of IS in presence of matrix) / (Peak Response of IS in neat solution) | Measures the absolute matrix effect on the internal standard (IS). | MF > 1 indicates ion enhancement. MF < 1 indicates ion suppression. |
| IS-Normalized MF = (Analyte MF) / (IS MF) | Evaluates the ability of the IS to compensate for the matrix effect. | A value between 0.85 and 1.15 is generally considered acceptable, indicating effective compensation. |
Ensuring Reproducibility and Accuracy in Quantitative Bioanalysis
The use of a stable isotope-labeled (SIL) internal standard is a cornerstone for achieving high reproducibility and accuracy in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Asenapine-d7, as a deuterated analog of Asenapine, is the preferred internal standard (IS) for the bioanalysis of its parent compound. nih.govaptochem.com Its utility lies in its near-identical physicochemical properties to the analyte, Asenapine. wuxiapptec.com This ensures that Asenapine-d7 closely mimics the analyte during the entire analytical process, including extraction, chromatographic separation, and ionization. biopharmaservices.com
By adding a known concentration of Asenapine-d7 to samples at an early stage, it effectively compensates for variability that can be introduced during sample preparation and analysis. biopharmaservices.com This includes potential analyte loss during liquid-liquid or solid-phase extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's ionization efficiency, often referred to as matrix effects. wuxiapptec.com The quantification is based on the ratio of the analyte's response to the IS's response, which significantly improves the precision and accuracy of the results. wuxiapptec.com
In a bioequivalence study utilizing a highly selective and sensitive LC-MS/MS method for Asenapine, a related SIL, Asenapine-¹³C-d₃, was used as the internal standard. nih.gov The results from this study demonstrated excellent reproducibility, with intra-batch and inter-batch precision (expressed as coefficient of variation, % CV) at or below 5.8%. nih.gov The accuracy was also high, ranging from 91.2% to 99.5%. nih.gov Such performance underscores the theoretical and practical superiority of using a SIL like Asenapine-d7 to correct for analytical variability and ensure the reliability of quantitative data. scispace.com
Table 1: Performance Metrics from a Bioanalytical Method Using a Stable Isotope-Labeled Asenapine Internal Standard
| Parameter | LLOQ QC | Low QC | Mid QC | High QC |
|---|---|---|---|---|
| Intra-batch Precision (% CV) | 2.8 | 1.3 | 2.1 | 1.9 |
| Intra-batch Accuracy (%) | 99.5 | 94.1 | 96.4 | 97.2 |
| Inter-batch Precision (% CV) | 5.8 | 3.2 | 2.4 | 2.9 |
| Inter-batch Accuracy (%) | 91.2 | 95.7 | 97.0 | 96.6 |
Data derived from a study using Asenapine-¹³C-d₃ as an internal standard, demonstrating typical performance for SIL-based assays. nih.gov
Investigation of Isotope Label Stability and Potential for Deuterium Exchange in Analytical Systems
A critical factor for a deuterated internal standard like Asenapine-d7 is the stability of its isotopic labels. acanthusresearch.com The deuterium atoms must be positioned on non-exchangeable sites within the molecule to prevent their replacement by protons from the solvent or biological matrix. acanthusresearch.com Loss of the deuterium label would compromise the integrity of the internal standard, leading to inaccurate quantification. acanthusresearch.com Therefore, labels are strategically placed in positions where proton/deuterium exchange is highly unlikely to occur under the conditions of sample storage, preparation, and analysis. acanthusresearch.com Deuterium labels are generally not placed on heteroatoms like oxygen or nitrogen, and care is taken with positions adjacent to carbonyl groups or certain aromatic rings where exchange can sometimes occur. acanthusresearch.com
Hydrogen/deuterium exchange (H/DX) is a well-known phenomenon that is extensively studied in its own right using mass spectrometry to investigate the structure and conformation of molecules. nih.govmdpi.comresearchgate.net While this process is a powerful analytical tool in other contexts, it is an undesirable event for a deuterated internal standard. The stability of Asenapine-d7 is evaluated during method validation to ensure that no significant exchange occurs. This is typically assessed by analyzing the internal standard in blank matrix under various conditions, such as different pH values and temperatures, that may be encountered during the analytical procedure. nih.gov The absence of a shift in the mass-to-charge ratio (m/z) of the internal standard confirms its isotopic stability. Modern analytical methods are designed to minimize the risk of back-exchange. researchgate.net
While ¹³C and ¹⁵N isotopes are not susceptible to exchange, deuterium labeling is frequently used due to lower costs of synthesis. acanthusresearch.com The careful design of Asenapine-d7 ensures the labels are stable, making it a reliable tool for quantitative bioanalysis.
Method Validation Parameters for Deuterated Asenapine Assays (e.g., Linearity, Sensitivity, Precision, Accuracy, Robustness, Recovery)
Bioanalytical methods employing Asenapine-d7 as an internal standard must undergo rigorous validation in accordance with regulatory guidelines to ensure their reliability. nih.goveuropa.eu The key validation parameters are assessed to demonstrate that the method is suitable for its intended purpose.
Linearity: This parameter establishes the relationship between the concentration of Asenapine and the analytical response over a specified range. The method is considered linear if it produces results that are directly proportional to the analyte concentration. nih.gov For Asenapine assays, linearity has been demonstrated in ranges such as 0.050–20.0 ng/mL in plasma and 0.1–14 µg/mL in dissolution media, consistently achieving a high correlation coefficient (r² > 0.999). nih.govresearchgate.net
Sensitivity: The sensitivity of the method is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration of Asenapine on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For highly sensitive LC-MS/MS methods, an LLOQ of 0.050 ng/mL has been achieved for Asenapine in human plasma. nih.gov
Precision and Accuracy: These are critical for demonstrating the reproducibility and truthfulness of the method. Precision measures the closeness of repeated measurements and is expressed as the coefficient of variation (%CV), while accuracy reflects how close the measured value is to the true value. nih.gov For Asenapine assays, acceptance criteria are typically a %CV not exceeding 15% (20% at the LLOQ) and accuracy within ±15% (±20% at the LLOQ) of the nominal value. europa.eu
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and flow rate. researchgate.net This ensures the method is reliable under slightly different analytical conditions.
Recovery: Recovery is the measure of the efficiency of the extraction process. It compares the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution. nih.gov For an LC-MS/MS method for Asenapine, a mean relative recovery of 87.3% was reported, indicating consistent extraction efficiency across different concentration levels. nih.gov
Table 2: Typical Validation Parameters for Asenapine Bioanalytical Methods
| Validation Parameter | Typical Range / Value | Reference |
|---|---|---|
| Linearity Range | 0.050 - 20.0 ng/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.999 | eurasianjournals.com |
| LLOQ | 0.050 ng/mL | nih.gov |
| Intra- & Inter-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | europa.eu |
| Intra- & Inter-batch Accuracy | Within ± 15% (± 20% at LLOQ) | europa.eu |
| Recovery | ~87% | nih.gov |
This table summarizes typical performance criteria and results from validated bioanalytical methods for Asenapine. nih.goveuropa.eueurasianjournals.com
Exploration of Surrogate Matrices in Bioanalytical Preclinical Safety Testing and Method Development
In preclinical safety testing, obtaining large volumes of biological matrices (e.g., plasma, urine) from study animals can be challenging and raises ethical concerns related to the 3Rs principles (Replacement, Reduction, and Refinement). nih.govnih.gov This has led to the exploration of surrogate matrices as a scientifically valid alternative for method validation and the preparation of calibration standards. nih.gov A surrogate matrix is a substance that approximates the properties of the authentic biological matrix but is readily available, such as artificial plasma, dialyzed serum, or phosphate-buffered saline with added protein. researchgate.net
The European Bioanalysis Forum (EBF) has advocated for the wider acceptance of surrogate matrices when supported by data. nih.gov The primary challenge is to demonstrate that the surrogate matrix does not introduce a significant matrix effect that would compromise the accuracy and precision of the assay. researchgate.net When using Asenapine-d7 as an internal standard, its ability to co-elute and behave similarly to the analyte can help mitigate differences between the surrogate and authentic matrices. researchgate.net
Validation experiments are conducted to compare the performance of the assay in the surrogate matrix against the authentic matrix. This typically involves preparing quality control (QC) samples in the authentic matrix and analyzing them against a calibration curve prepared in the surrogate matrix. europa.eu If the accuracy of the QCs falls within the acceptance limits (typically ±15%), it demonstrates that the surrogate matrix is a suitable substitute. europa.eu This approach can streamline method development and reduce the reliance on authentic matrices from preclinical animal species, aligning with ethical standards without compromising scientific rigor. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Asenapine |
| Asenapine-d7 |
Pharmacokinetic and Metabolic Investigations of Asenapine D7 Major in Preclinical Systems
Metabolic Pathways and Enzyme Kinetics of Asenapine (B1667633) Utilizing Deuterated Probes
The metabolism of asenapine is a complex process involving multiple enzymatic pathways. Deuterated analogs like Asenapine-d7 are invaluable in elucidating these pathways.
The metabolism of asenapine in humans is extensive, leading to the formation of numerous metabolites. The primary metabolic routes are direct glucuronidation and N-demethylation nih.govresearchgate.net. While specific studies on the identification of deuterated metabolites of Asenapine-d7 are not available, the use of stable isotope labeling is a common technique in metabolite identification studies mdpi.com. By using a deuterated parent compound, researchers can more easily distinguish drug-related metabolites from endogenous compounds in complex biological matrices using mass spectrometry.
The metabolism of asenapine is primarily mediated by the cytochrome P450 (CYP) system, with several isoenzymes playing a role.
CYP1A2: This is the primary enzyme responsible for the oxidative metabolism of asenapine nih.govnih.govresearchgate.netnih.gov. In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes (Supersomes) have demonstrated that asenapine is a potent inhibitor of CYP1A2, acting via a mixed mechanism of inhibition researchgate.netnih.govresearchgate.netnih.gov. In animal models, chronic administration of asenapine to rats has been shown to significantly diminish the activity and expression of CYP1A2 in the liver nih.govnih.gov.
CYP3A4: This enzyme plays a lesser role in the metabolism of asenapine compared to CYP1A2 nih.govresearchgate.netnih.gov. In vitro experiments have shown that asenapine can attenuate the activity of CYP3A4 through a non-competitive mechanism researchgate.netnih.govnih.govresearchgate.net.
CYP2D6: CYP2D6 is also involved in the metabolism of asenapine, albeit to a lesser extent than CYP1A2 nih.govresearchgate.netnih.gov. Asenapine has been shown to be a potent competitive inhibitor of CYP2D6 in in vitro systems using human liver microsomes and Supersomes researchgate.netnih.govresearchgate.netnih.govresearchgate.net. The inhibitory potential of asenapine on CYP2D6 suggests a likelihood of drug-drug interactions with other substrates of this enzyme nih.govfrontiersin.org.
Table 3: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Asenapine
| CYP Isoenzyme | Inhibition Mechanism | Inhibition Constant (Ki) in Liver Microsomes | Inhibition Constant (Ki) in Supersomes |
|---|---|---|---|
| CYP1A2 | Mixed | 3.2 µM | 3.2 µM |
| CYP2D6 | Competitive | 1.75 µM | 1.89 µM |
| CYP3A4 | Non-competitive | 31.3 µM | 27.3 µM |
Data from: Wójcikowski J, et al. Pharmacol Rep. 2020. researchgate.netnih.govnih.gov
Impact of Enzyme Inhibition and Induction on Asenapine Metabolism (Preclinical/In Vitro)
The metabolism of asenapine is susceptible to modulation by enzyme inhibition and induction, which can alter its pharmacokinetic profile. These interactions primarily involve the cytochrome P450 (CYP) enzyme system, which is responsible for the oxidative metabolism of asenapine, predominantly via CYP1A2. nih.govresearchgate.net
Enzyme Inhibition:
In vitro studies using human liver microsomes have demonstrated that asenapine's metabolism can be affected by potent inhibitors of specific CYP enzymes. nih.gov Co-administration with strong inhibitors of CYP1A2 (e.g., fluvoxamine) or CYP2D6 can lead to increased plasma concentrations of asenapine. nih.govnih.gov
Conversely, asenapine itself has been shown to be an inhibitor of several CYP enzymes. It is a potent inhibitor of CYP1A2 and CYP2D6 and a weak inhibitor of CYP3A4. researchgate.netnih.gov It does not appear to significantly affect the activities of CYP2C9 or CYP2C19. researchgate.netnih.gov The inhibitory effect on CYP1A2 and CYP2D6 is considered potent enough to be clinically relevant, suggesting that asenapine could increase the plasma concentrations of other drugs that are substrates for these enzymes. nih.govnih.gov Given that asenapine is a substrate for CYP1A2 and CYP2D6, it may also inhibit its own metabolism. nih.govmdpi.com
| CYP Enzyme | Inhibition Constant (Ki) in Liver Microsomes | Mechanism of Inhibition |
|---|---|---|
| CYP1A2 | 3.2 µM | Mixed |
| CYP2D6 | 1.75 µM | Competitive |
| CYP3A4 | 31.3 µM | Non-competitive |
| CYP2C9 | No effect | N/A |
| CYP2C19 | No effect | N/A |
Data sourced from in vitro studies using human liver microsomes. researchgate.netnih.gov
Enzyme Induction:
Preclinical studies in animal models provide insight into the effects of long-term asenapine administration on metabolic enzymes. In a study involving two-week administration of asenapine to male Wistar rats, the drug was found to produce significant down-regulation of several key hepatic CYP enzymes. mdpi.comnih.gov This is the first report showing such changes produced in vivo by prolonged asenapine treatment. nih.gov The study noted that chronic treatment may slow the metabolism of substrates for these enzymes, and since asenapine is metabolized by CYP1A and CYP3A, it could potentially inhibit its own metabolism over time, possibly leading to higher plasma concentrations than predicted from single-dose studies. mdpi.com
| CYP Enzyme | Effect on Activity | Effect on Protein/mRNA Level |
|---|---|---|
| CYP1A | Significantly Decreased | Decreased |
| CYP2B | Significantly Decreased | Decreased (CYP2B1) |
| CYP2C11 | Significantly Decreased | Decreased |
| CYP3A | Significantly Decreased | Decreased (CYP3A1) |
| CYP2A | No effect | Not reported |
| CYP2C6 | No effect | Not reported |
| CYP2E1 | No effect | Not reported |
Data sourced from an in vivo study in male Wistar rats. mdpi.comnih.gov
Excretion Studies in Animal Models
While detailed excretion balance studies in preclinical animal models are not extensively published, pharmacokinetic studies in rats indicate a long terminal half-life (32.74 ± 7.51 h), suggesting slow elimination. nih.gov More detailed information on excretion pathways comes from human studies using radiolabeled [¹⁴C]-asenapine, which are often preceded by similar preclinical assessments in animals. In these studies, following a single sublingual dose, approximately 90% of the radioactive dose was recovered. nih.gov The elimination of asenapine and its metabolites occurs through both renal and hepatic routes. nih.gov The recovery of radioactivity was nearly evenly split, with about 50% found in urine and 40% in feces. nih.govsemanticscholar.org Unchanged asenapine was only detected in feces, indicating extensive metabolism prior to excretion. nih.gov The primary metabolite identified in both plasma and excreta was asenapine N+-glucuronide, a product of the UGT1A4-mediated pathway. nih.gov Other excretory metabolites include N-desmethylasenapine-N-carbamoylglucuronide and various hydroxylated and conjugated products. nih.govsemanticscholar.org
Comparative Pharmacokinetics of Deuterated Versus Non-Deuterated Asenapine in Preclinical Species
Specific preclinical studies directly comparing the pharmacokinetics of Asenapine-d7 (Major) and non-deuterated asenapine are not available in the published literature. However, the impact of deuteration on a drug's pharmacokinetic profile can be predicted based on well-established principles of the deuterium (B1214612) kinetic isotope effect (DKIE). nih.govjuniperpublishers.com
Deuteration involves the selective replacement of hydrogen atoms with their heavier isotope, deuterium. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Since many metabolic processes, particularly those mediated by CYP enzymes, involve the cleavage of C-H bonds, substituting deuterium at a site of metabolic attack can slow down the rate of this reaction. nih.govresearchgate.net This can lead to several potential advantages, including reduced clearance and a more favorable pharmacokinetic profile. nih.govdntb.gov.ua
Asenapine is primarily metabolized via N-demethylation (a CYP1A2-mediated oxidative process) and direct glucuronidation (via UGT1A4). nih.govfda.gov If the deuterium atoms in Asenapine-d7 (Major) are strategically placed at one of these metabolic "hot spots," such as the N-methyl group, it would be expected to exhibit altered pharmacokinetics compared to the non-deuterated parent compound.
Predicted Pharmacokinetic Changes for Asenapine-d7 (Major):
Decreased Metabolic Clearance: The primary effect would likely be a reduction in the rate of metabolism by CYP1A2 and/or UGT1A4, leading to lower systemic clearance.
Increased Half-Life (t½): A slower rate of elimination would result in a longer terminal elimination half-life.
Potentially Higher Peak Concentrations (Cmax): Depending on the absorption rate, Cmax could also be increased.
It is important to note that the effects of deuteration are not always predictable and can vary depending on the specific sites of deuterium substitution and the presence of alternative metabolic pathways. juniperpublishers.com Without direct preclinical data, these comparisons remain theoretical but are grounded in the established science of deuterated pharmaceuticals. nih.govresearchgate.net
Pharmacodynamic Characterization and Mechanistic Elucidation of Asenapine D7 Major in in Vitro and Preclinical Models
Receptor Binding Affinity and Selectivity Studies (In Vitro Assays)
In vitro radioligand binding assays have been used to determine the affinity of Asenapine (B1667633) for a wide array of central nervous system receptors. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Asenapine is characterized by a broad receptor binding profile, showing high affinity for numerous serotonin (B10506), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. researchgate.netpsychopharmacologyinstitute.com
Asenapine demonstrates high affinity for multiple serotonin (5-HT) receptor subtypes. psychopharmacologyinstitute.comwikipedia.org It acts as a partial agonist at the 5-HT1A receptor and as an antagonist at other targeted serotonin receptors. psychopharmacologyinstitute.comwikipedia.org The compound exhibits particularly high affinity for the 5-HT2A, 5-HT2C, and 5-HT7 receptors, with Ki values in the sub-nanomolar range. psychopharmacologyinstitute.com Its potent antagonism at the 5-HT2A receptor, combined with its dopamine D2 receptor antagonism, is a hallmark of atypical antipsychotics. psychopharmacologyinstitute.com It also shows high affinity for 5-HT1B, 5-HT2B, 5-HT5A, and 5-HT6 receptors. psychopharmacologyinstitute.com
| Receptor | Ki (nM) | Action |
|---|---|---|
| 5-HT1A | 2.5 | Partial Agonist |
| 5-HT1B | 4.0 | Antagonist |
| 5-HT2A | 0.06 | Antagonist |
| 5-HT2B | 0.16 | Antagonist |
| 5-HT2C | 0.03 | Antagonist |
| 5-HT5A | 1.6 | Antagonist |
| 5-HT6 | 0.25 | Antagonist |
| 5-HT7 | 0.13 | Antagonist |
Data sourced from Psychopharmacology Institute and Wikipedia. psychopharmacologyinstitute.comwikipedia.org
Asenapine displays high affinity for all four major subtypes of dopamine receptors. psychopharmacologyinstitute.com It acts as an antagonist at these receptors. psychopharmacologyinstitute.com The affinity for the D2 receptor (Ki of 1.3 nM) is a critical component of its antipsychotic activity. psychopharmacologyinstitute.com Notably, it also binds with high affinity to D3 (Ki of 0.42 nM), D4 (Ki of 1.1 nM), and D1 (Ki of 1.4 nM) receptors, contributing to its complex pharmacodynamic profile. psychopharmacologyinstitute.com
| Receptor | Ki (nM) | Action |
|---|---|---|
| D1 | 1.4 | Antagonist |
| D2 | 1.3 | Antagonist |
| D3 | 0.42 | Antagonist |
| D4 | 1.1 | Antagonist |
Data sourced from Psychopharmacology Institute. psychopharmacologyinstitute.com
| Receptor | Ki (nM) | Action |
|---|---|---|
| α1 | 1.2 | Antagonist |
| α2 | 1.2 | Antagonist |
Data sourced from Psychopharmacology Institute. psychopharmacologyinstitute.com
Asenapine is a potent histamine H1 receptor antagonist, with a Ki value of 1.0 nM. psychopharmacologyinstitute.com This high affinity for the H1 receptor is associated with the sedative effects observed with many antipsychotic agents. drugbank.com It also possesses a moderate affinity for the H2 receptor, with a Ki value of 6.2 nM. psychopharmacologyinstitute.com
| Receptor | Ki (nM) | Action |
|---|---|---|
| H1 | 1.0 | Antagonist |
| H2 | 6.2 | Antagonist |
Data sourced from Psychopharmacology Institute. psychopharmacologyinstitute.com
A distinguishing feature of Asenapine's receptor binding profile is its very low affinity for muscarinic cholinergic receptors. psychopharmacologyinstitute.comdrugbank.com For the M1 receptor, it has a reported Ki value of 8128 nM, indicating no appreciable binding at clinically relevant concentrations. psychopharmacologyinstitute.com This lack of affinity means that effects typically associated with anticholinergic activity are not expected. drugbank.com
Enzyme Inhibition and Modulation Studies Using Deuterated Asenapine
Specific in vitro studies detailing the inhibition and modulation of metabolic enzymes using Asenapine-d7 are not widely available in published literature. However, the metabolic profile of the parent compound, Asenapine, is well-characterized, and the principles of the kinetic isotope effect (KIE) allow for predictions about how deuteration may influence these enzymatic processes. nih.govnih.gov
The primary metabolic pathways for Asenapine involve direct glucuronidation by the enzyme UGT1A4 and oxidative metabolism predominantly by cytochrome P450 isoenzyme CYP1A2. researchgate.netdrugbank.compsychopharmacologyinstitute.com To a lesser extent, CYP3A4 and CYP2D6 also contribute to its metabolism. researchgate.netnih.gov Asenapine itself has been identified as a weak inhibitor of CYP2D6. psychopharmacologyinstitute.com
The substitution of hydrogen with deuterium (B1214612) can significantly slow the rate of reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. nih.govwikipedia.org This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs because the carbon-deuterium bond is stronger and requires more energy to break than a carbon-hydrogen bond. wikipedia.org
Based on a thorough review of available scientific literature, there is no specific pharmacodynamic or preclinical research published on the deuterated compound "Asenapine-d7 (Major)." The available body of research focuses exclusively on the non-deuterated parent compound, Asenapine.
Deuterated compounds like Asenapine-d7 are primarily synthesized for use as internal standards in analytical and pharmacokinetic studies. This allows for the precise quantification of the active drug, Asenapine, in biological samples. While the core pharmacological activity of a deuterated drug is generally expected to be similar to its non-deuterated counterpart, specific in vitro and in vivo studies are required to characterize its distinct pharmacodynamic and mechanistic profile.
Without such studies specifically conducted on Asenapine-d7, it is not possible to provide scientifically accurate and validated information for the requested sections on its cellular signaling pathway investigations and preclinical neurochemical and behavioral mechanisms. To do so would involve unsubstantiated extrapolation from the data on Asenapine, which would be scientifically inappropriate.
Therefore, the requested article focusing solely on the pharmacodynamic and preclinical characterization of Asenapine-d7 (Major) cannot be generated at this time due to the absence of requisite research data.
Theoretical and Computational Chemistry Approaches for Asenapine D7 Major
Molecular Modeling and Dynamics Simulations of Deuterated Asenapine (B1667633)
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools to investigate how deuteration impacts the structural and dynamic properties of Asenapine-d7 within a biological environment, such as the active site of its metabolizing enzymes.
Molecular Modeling of Enzyme-Ligand Interactions:
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of the enzyme-ligand complex over time, typically on the nanosecond to microsecond scale. For Asenapine-d7, MD simulations can reveal:
Conformational Stability: Whether the binding pose of Asenapine-d7 within the enzyme active site is stable.
Interaction Dynamics: The nature and duration of hydrogen bonds and other non-covalent interactions between the drug and enzyme residues. The substitution of hydrogen with deuterium (B1214612) can subtly alter hydrogen bond strengths, a phenomenon known as the Ubbelohde effect, which can be explored through simulation. plos.org
Solvent Effects: How water molecules, or in this case, potentially heavy water (D₂O) if relevant to the experimental conditions, interact with the ligand and the active site. nih.gov
A typical MD simulation protocol would involve placing the docked Asenapine-d7-enzyme complex in a simulated aqueous environment, followed by energy minimization and a production run to generate trajectories for analysis. These simulations can be computationally intensive, requiring significant computing resources.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for Asenapine-d7 with CYP1A2
| Parameter | Value/Description |
| Software | AMBER, GROMACS, or similar |
| Force Field (Protein) | AMBER ff14SB, CHARMM36m, or similar |
| Force Field (Ligand) | General Amber Force Field (GAFF) with modified parameters for C-D bonds |
| Solvent Model | TIP3P water model in a truncated octahedron box |
| System Size | ~100,000 atoms |
| Simulation Time | 500 nanoseconds (ns) |
| Temperature | 310 K (human body temperature) |
| Pressure | 1 bar |
| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical (QC) calculations are essential for accurately describing the electronic structure of a molecule and for modeling chemical reactions, including the bond-breaking events central to metabolism.
QC methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of Asenapine-d7. These calculations can determine:
Optimized Geometry: The most stable three-dimensional structure of the molecule.
Vibrational Frequencies: The frequencies of bond vibrations. The C-D bond has a lower vibrational frequency than the C-H bond, leading to a lower zero-point energy (ZPE). google.com This difference in ZPE is a primary contributor to the kinetic isotope effect.
Molecular Orbitals: The distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding reactivity. pnas.org
Partial Atomic Charges: The distribution of charge across the atoms of the molecule, which influences intermolecular interactions.
For Asenapine-d7, QC calculations would focus on the sites of deuteration to precisely quantify the changes in bond strength and vibrational energy compared to the non-deuterated parent compound. These calculations form the basis for predicting the magnitude of the kinetic isotope effect on its metabolism. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies Incorporating Deuterium Effects
Structure-Activity Relationship (SAR):
Structure-Metabolism Relationship (SMR):
SMR studies focus on the relationship between chemical structure and metabolic fate. researcher.life For Asenapine-d7, this is the most critical area of investigation. Deuteration serves as a specific structural modification aimed at altering metabolism. Computational SMR studies would involve:
Identifying Metabolic Soft Spots: Using computational tools to predict the most likely sites of metabolism on the Asenapine molecule.
Modeling the Metabolic Reaction: Using QC methods to model the reaction pathway for metabolism at the deuterated and non-deuterated positions.
Predicting Metabolic Switching: If the metabolism at a deuterated site is slowed, the metabolic burden may shift to other sites on the molecule. nih.gov SMR models can help predict the formation of different metabolites.
By comparing the calculated activation energies for the metabolic transformation of Asenapine versus Asenapine-d7, a quantitative prediction of the change in metabolic rate can be achieved.
Investigation of Primary and Secondary Kinetic Isotope Effects on Biological Processes
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. news-medical.net It is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
Primary Kinetic Isotope Effect (PKIE):
A PKIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. rsc.org For Asenapine, metabolism by CYP1A2 often involves the hydroxylation of a C-H bond. If a deuterium atom replaces this hydrogen, a significant PKIE is expected, as the stronger C-D bond requires more energy to break. nih.gov
Secondary Kinetic Isotope Effect (SKIE):
A SKIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. rsc.org These effects are generally much smaller than PKIEs and arise from changes in the vibrational environment of the molecule as it moves from the reactant state to the transition state. For Asenapine-d7, deuteration at positions adjacent to the site of metabolism could result in observable SKIEs.
Computational Investigation of KIEs:
QC calculations are the primary tool for investigating KIEs. The process involves:
Locating the Transition State: Finding the geometry of the highest energy point along the reaction coordinate for the metabolic reaction (e.g., hydrogen abstraction by the active oxygen species of CYP1A2).
Calculating Vibrational Frequencies: Performing frequency calculations for the reactant and the transition state for both the deuterated and non-deuterated species.
Calculating the KIE: Using the vibrational frequencies to calculate the zero-point energies and partition functions, which are then used in transition state theory equations to determine the rate constants (kH and kD) and their ratio. nih.gov
These calculations can predict whether deuteration at specific positions in Asenapine will significantly slow its metabolism and by how much.
Table 2: Hypothetical Calculated Kinetic Isotope Effects (KIE) for CYP1A2-Mediated Metabolism of Asenapine-d7
| Deuteration Position | Type of KIE | Predicted kH/kD | Implication for Metabolism |
| Metabolic Site | Primary | 4.5 - 6.0 | Significant slowing of metabolism at this position. |
| Adjacent to Site | Secondary | 1.1 - 1.3 | Minor slowing of metabolism. |
| Distant from Site | Secondary | ~1.0 | Negligible effect on the rate of metabolism at this site. |
Note: These values are illustrative and represent typical ranges for primary and secondary KIEs. Actual values would need to be determined through specific quantum chemical calculations for the Asenapine-CYP1A2 system.
Future Research Directions and Emerging Avenues for Asenapine D7 Major
Asenapine-d7, a deuterated isotopologue of the atypical antipsychotic asenapine (B1667633), currently serves a critical role as an internal standard in bioanalytical methods for quantitative studies. pharmaffiliates.comnih.govacs.orgasm.org The substitution of hydrogen atoms with deuterium (B1214612) provides a distinct mass signature for mass spectrometry without significantly altering the compound's chemical properties, making it an ideal tool for pharmacokinetic analysis. unibestpharm.commedchemexpress.com However, the utility of Asenapine-d7 (Major) extends far beyond its current application. Emerging research avenues are poised to leverage its unique isotopic properties to gain deeper insights into asenapine's mechanism of action, metabolism, and disposition.
Q & A
Q. How should researchers design experiments to assess the isotopic purity of Asenapine-d7 (Major) in pharmacokinetic studies?
- Methodological Answer : Isotopic purity validation requires mass spectrometry (e.g., LC-MS/MS) with calibration curves using certified reference standards. Key steps include:
- Controlled Variables : Temperature, solvent composition, and ionization parameters to minimize variability .
- Replicate Measurements : Perform triplicate analyses across multiple batches to assess reproducibility .
- Data Presentation : Report isotopic enrichment ratios in tabular format, including mean ± standard deviation and confidence intervals .
Q. What methodologies are recommended for validating the stability of Asenapine-d7 (Major) under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Experimental Design : Expose samples to stress conditions (e.g., 40°C/75% RH, light exposure) and monitor degradation via HPLC-UV at predefined intervals .
- Critical Parameters : Measure analyte recovery (%) and identify degradation products using high-resolution MS .
- Statistical Analysis : Use ANOVA to compare stability across conditions, with significance thresholds set at p < 0.05 .
Q. How can researchers ensure cross-study reproducibility when quantifying Asenapine-d7 (Major) in biological matrices?
- Methodological Answer : Follow these steps:
- Method Validation : Adhere to FDA bioanalytical guidelines for linearity, accuracy, precision, and matrix effects .
- Internal Standards : Use deuterated analogs (e.g., Asenapine-d7 itself) to correct for extraction efficiency variability .
- Interlaboratory Collaboration : Share protocols via open-access platforms and publish raw data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo metabolic pathway data for Asenapine-d7 (Major)?
- Methodological Answer : Address contradictions through:
- Comparative Analysis : Cross-reference in vitro cytochrome P450 assays with in vivo pharmacokinetic data, highlighting enzyme saturation or transporter-mediated efflux .
- Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate hepatic clearance and adjust for species-specific differences .
- Data Interpretation : Discuss limitations (e.g., protein binding in vitro) in the context of existing literature .
Q. What statistical approaches are optimal for analyzing dose-response relationships of Asenapine-d7 (Major) in receptor binding assays?
- Methodological Answer : Apply nonlinear regression models:
- Model Selection : Use the Hill equation to estimate EC₅₀ and Emax values, comparing fits via Akaike Information Criterion (AIC) .
- Error Analysis : Incorporate error bars representing SEM from ≥3 independent experiments .
- Visualization : Present dose-response curves with confidence bands and tabulate parameters with 95% CI .
Q. How can mechanistic studies differentiate the contributions of Asenapine-d7 (Major) to receptor antagonism versus off-target effects?
- Methodological Answer : Employ a multi-modal approach:
- Selective Inhibition : Use siRNA knockdown or CRISPR-Cas9 to silence target receptors and measure residual activity .
- Proteomic Profiling : Identify off-target binding partners via affinity purification coupled with MS .
- Data Integration : Overlay results with cheminformatics databases (e.g., ChEMBL) to prioritize follow-up assays .
Q. What strategies mitigate batch-to-batch variability in synthesizing Asenapine-d7 (Major) for long-term studies?
- Methodological Answer : Optimize synthesis and quality control:
- Process Controls : Monitor reaction intermediates via real-time NMR and adjust stoichiometry dynamically .
- Purity Thresholds : Reject batches with isotopic enrichment <98% (verified by qNMR) .
- Documentation : Publish detailed synthetic protocols in open-access repositories to enhance reproducibility .
Guidelines for Data Reporting
- Tables : Include raw data (e.g., stability study results) in appendices and processed data (e.g., mean ± SD) in the main text .
- Figures : Use scatter plots for dose-response curves and heatmaps for metabolic pathway comparisons .
- Reproducibility : Provide instrument calibration logs and software versions in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
